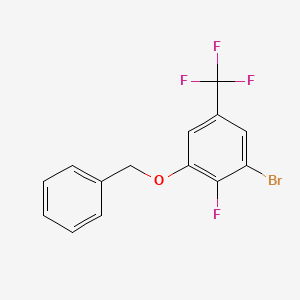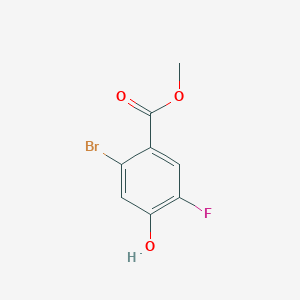![molecular formula C7H9BrN2O B14029282 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL is a heterocyclic compound with a molecular formula of C7H9BrN2O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL typically involves the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolopyridines.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated pyrazolopyridines.
Aplicaciones Científicas De Investigación
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-4-OL: Lacks the bromine atom, leading to different reactivity and biological activity.
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL: Chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and form covalent bonds with biological targets .
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol |
InChI |
InChI=1S/C7H9BrN2O/c8-5-4-9-10-3-1-2-6(11)7(5)10/h4,6,11H,1-3H2 |
Clave InChI |
SOLWTEIHQHNEPN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C=NN2C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


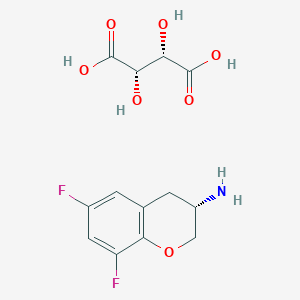
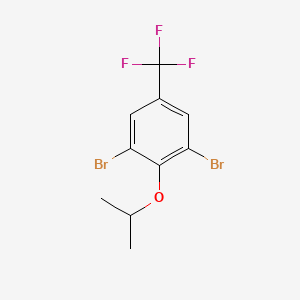
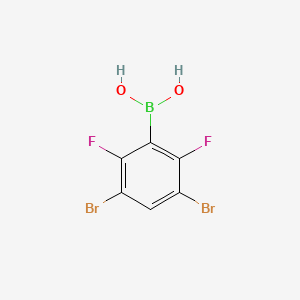
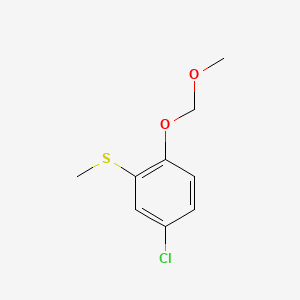

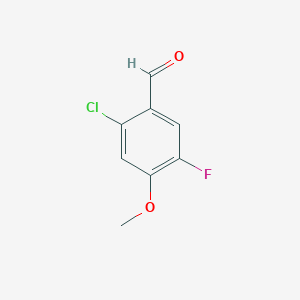
![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)
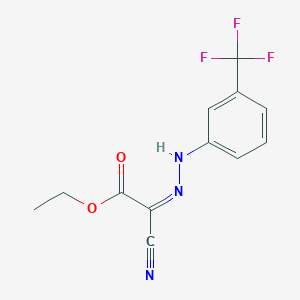

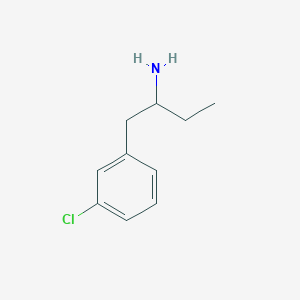
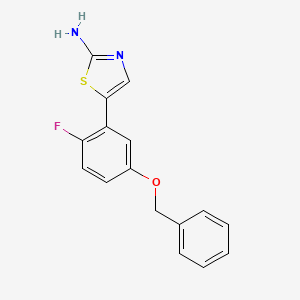
![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)
